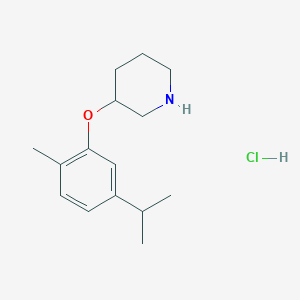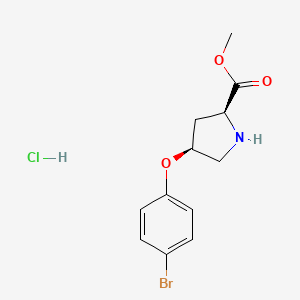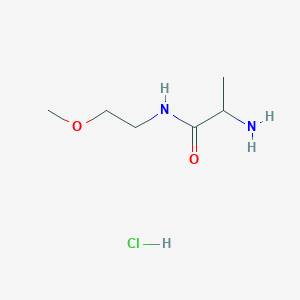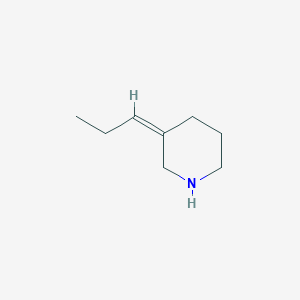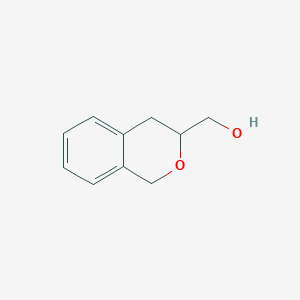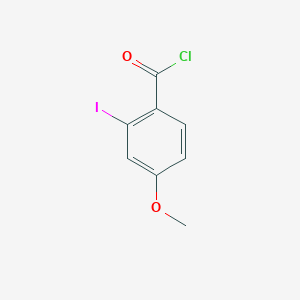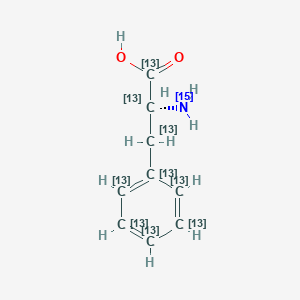
(2R)-2-azanyl-3-phenylpropanoic acid
概述
描述
(2R)-2-azanyl-3-phenylpropanoic acid, also known as L-phenylalanine, is an essential amino acid that plays a crucial role in the biosynthesis of proteins. It is one of the twenty standard amino acids commonly found in animal proteins. This compound is vital for various metabolic processes and is a precursor for several important molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azanyl-3-phenylpropanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of benzaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid. Another method is the enzymatic resolution of racemic mixtures using specific enzymes that selectively react with one enantiomer, leaving the desired this compound.
Industrial Production Methods
Industrially, this compound is produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified for various applications. This method is preferred due to its cost-effectiveness and sustainability.
化学反应分析
Types of Reactions
(2R)-2-azanyl-3-phenylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phenylpyruvic acid.
Reduction: It can be reduced to form phenylalaninol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution.
Major Products
Oxidation: Phenylpyruvic acid.
Reduction: Phenylalaninol.
Substitution: Various substituted phenylalanine derivatives.
科学研究应用
(2R)-2-azanyl-3-phenylpropanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of peptides and proteins.
Biology: It is essential for studying protein structure and function.
Medicine: It is used in the treatment of conditions like phenylketonuria (PKU) and as a dietary supplement.
Industry: It is used in the production of artificial sweeteners like aspartame.
作用机制
The mechanism of action of (2R)-2-azanyl-3-phenylpropanoic acid involves its incorporation into proteins during translation. It is recognized by transfer RNA (tRNA) molecules, which facilitate its addition to the growing polypeptide chain. Additionally, it serves as a precursor for the synthesis of neurotransmitters, where it undergoes hydroxylation and decarboxylation to form dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in the central nervous system, affecting mood, cognition, and stress response.
相似化合物的比较
Similar Compounds
L-tyrosine: Another aromatic amino acid that is a precursor to neurotransmitters.
L-tryptophan: An essential amino acid involved in the synthesis of serotonin.
L-histidine: An amino acid that is a precursor to histamine.
Uniqueness
(2R)-2-azanyl-3-phenylpropanoic acid is unique due to its role as a precursor for multiple neurotransmitters, making it essential for proper neurological function. Its metabolic pathways and the enzymes involved in its conversion to other biologically active molecules distinguish it from other amino acids.
属性
CAS 编号 |
878339-23-2 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
175.117 g/mol |
IUPAC 名称 |
(2S)-2-(15N)azanyl-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI 键 |
COLNVLDHVKWLRT-CMLFETTRSA-N |
手性 SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH2] |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Pictograms |
Irritant |
序列 |
F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
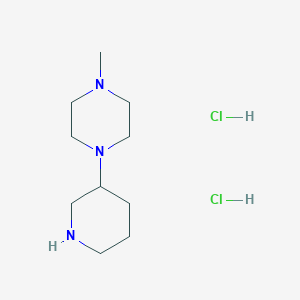
![3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456315.png)
![2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456319.png)
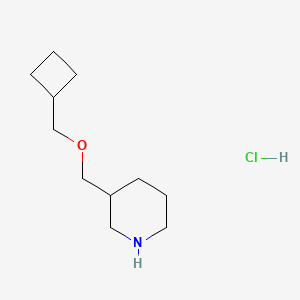
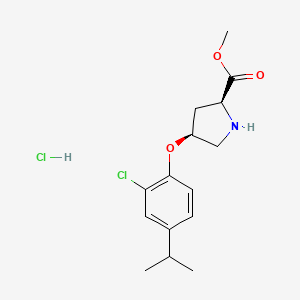
![2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1456324.png)
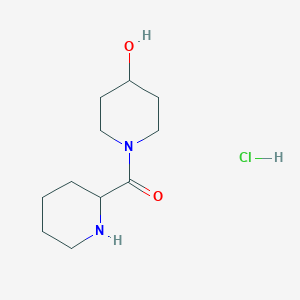
![Ethyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)-amino]benzoate](/img/structure/B1456328.png)
